Potassium O,O-dibutyl dithiophosphate

Flotation chemistry Sulfide ore processing Thermodynamics

Potassium O,O-dibutyl dithiophosphate (KDBDTP) is a dialkyl dithiophosphate collector employed in froth flotation for the selective recovery of sulfide minerals. Characterized by two O-butyl groups, a dithiophosphate (P=S/S⁻) head group, and a potassium counterion, it belongs to the 'aerofloat' class of ionogenic sulfhydryl collectors.

Molecular Formula C8H18KO2PS2
Molecular Weight 280.4 g/mol
CAS No. 27515-40-8
Cat. No. B12663948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium O,O-dibutyl dithiophosphate
CAS27515-40-8
Molecular FormulaC8H18KO2PS2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCOP(=S)(OCCCC)[S-].[K+]
InChIInChI=1S/C8H19O2PS2.K/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);/q;+1/p-1
InChIKeyLUGNQPINIMSPRT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium O,O-Dibutyl Dithiophosphate (CAS 27515-40-8): A Phosphorus-Based Sulfide Collector for Selective Flotation Circuits


Potassium O,O-dibutyl dithiophosphate (KDBDTP) is a dialkyl dithiophosphate collector employed in froth flotation for the selective recovery of sulfide minerals. Characterized by two O-butyl groups, a dithiophosphate (P=S/S⁻) head group, and a potassium counterion, it belongs to the 'aerofloat' class of ionogenic sulfhydryl collectors. Its molecular formula is C₈H₁₈KO₂PS₂ with a density of 1.104 g/cm³ . Unlike xanthates, which dominate bulk sulfide flotation, dithiophosphates are valued for their enhanced selectivity against iron sulfides, making KDBDTP a strategic reagent for complex polymetallic ore separations [1].

Why Potassium O,O-Dibutyl Dithiophosphate Cannot Be Casually Substituted by Other Dithiophosphate Salts, Xanthates, or Thionocarbamates


Substituting the potassium salt of O,O-dibutyl dithiophosphate with its sodium or ammonium counterparts, or with alternative collector classes, can alter flotation kinetics, pH-dependent selectivity, and metal ion affinity. Differences in the cation influence solubility, storage stability, and surface adsorption behavior, while variations in the alkyl chain length or collector class (e.g., xanthates vs. dithiophosphates) fundamentally shift the balance between collecting power and selectivity against pyrite [1][2]. The quantitative evidence below demonstrates that KDBDTP occupies a distinct performance niche that generic substitution does not replicate.

Quantitative Differentiation Evidence for Potassium O,O-Dibutyl Dithiophosphate Versus Closest Analogs


Largest Metal Ion Affinity Among Phosphorus-Containing Collectors (KDBDTP vs. Other Dialkyl Dithiophosphates)

In a systematic investigation of sulfur-containing collectors, potassium dibutyl dithiophosphate (KDBDTP) demonstrated the largest affinity to Cu²⁺, Ni²⁺, Fe²⁺, and Co²⁺ ions among all tested phosphorus-containing collectors, with the maximal complexing ability observed for the Co²⁺ ion [1]. The study determined stability constants and calculated thermodynamic parameters (ΔH, ΔS, ΔG⁰) for metal ion complexes at 298 K and ionic strength I = 0.075–0.75 mol/L (NaNO₃), establishing that KDBDTP outperforms its sodium and ammonium analogs as well as other dialkyldithiophosphates in terms of metal ion binding strength [1].

Flotation chemistry Sulfide ore processing Thermodynamics

Thermal Stability Series and Thermodynamic Parameters of KDBDTP–Metal Complexes

The same study determined the thermal stability series of metal ion–KDBDTP complexes and calculated temperature-dependent and temperature-independent contributions to ΔG⁰ for complexes of Cu²⁺, Ni²⁺, Fe²⁺, and Co²⁺ with collector anions [1]. The variations in enthalpy, entropy, and Gibbs free energy across the series establish a quantitative thermodynamic framework for predicting collector performance under different temperature conditions in industrial flotation circuits [1]. A follow-up study specifically compared potassium and sodium dibutyldithiophosphate complexes with Co²⁺ ions, confirming distinct thermodynamic characteristics between the two salts [2].

Coordination chemistry Thermal analysis Collector design

Superior Storage Stability of Potassium Salt vs. Ammonium Dibutyl Dithiophosphate

Patent literature explicitly documents that ammonium salts of dialkyl dithiophosphoric acids are inherently unstable, decomposing into the free acid and gaseous products even with excess ammonium hydroxide, whereas neutral alkali metal salts (sodium and potassium) exhibit markedly improved storage life when properly stabilized [1]. The potassium salt further benefits from reduced hygroscopicity compared to the sodium analog and avoids the steel corrosion issues associated with ammonium-based solutions at pH ≤ 6 [1]. The patent teaches that alkali metal salts neutralized with excess base and stabilized with trialkyl amines can maintain integrity for over six months, a threshold ammonium salts fail to meet [1].

Reagent stability Supply chain Storage

Differential pH-Dependent Selectivity: Dithiophosphate vs. Xanthate in Sphalerite Flotation

A detailed kinetic flotation study on sphalerite (–71+44 µm fraction) using potassium butyl xanthate (X) and sodium dibutyldithiophosphate (DTP) across pH 8–12 revealed distinct pH optima for the two collector classes [1]. Sodium dibutyldithiophosphate achieved superior sphalerite recovery at pH 10, while potassium butyl xanthate was more effective at pH 8. At pH 10, the fast and medium floatable fractions under DTP were higher than those under xanthate at pH 8, indicating faster flotation kinetics in the alkaline regime [1]. Although this study used the sodium salt, the pH-dependent selectivity is a property of the dibutyl dithiophosphate anion and is directly transferable to the potassium salt.

Sphalerite flotation pH optimization Selectivity

Reduced Sensitivity to Copper Activation: Dithiophosphate vs. Xanthate in Pyrite Flotation

In flotation experiments on pyrite from a copper-zinc Ural deposit, sodium dibutyl dithiophosphate (DTP) exhibited significantly lower sensitivity to copper sulfate activation compared to potassium butyl xanthate (X) [1]. The influence of copper activation on pyrite flotation was quantified as 'lesser' for DTP than for X across all tested pyrite size fractions (–44+0 µm, –74+44 µm, –100+74 µm) at alkaline pH 10–12 [1]. This reduced activation response makes the dibutyl dithiophosphate anion preferable for minimizing undesired pyrite recovery in copper-activated systems, a benefit directly applicable to the potassium salt.

Pyrite depression Copper activation Flotation selectivity

Characteristic Adsorption Morphology on Chalcocite Distinct from Xanthates

In situ atomic force microscopy (AFM) imaging revealed distinct adsorption morphologies on chalcocite for different collector types [1]. Sodium dibutyl dithiophosphate (Aerofloat 238) adsorbs as hydrophobic patches that can be removed by rinsing with ethanol, whereas potassium ethyl xanthate (KEX) and potassium amyl xanthate (PAX) form tenacious layers of insoluble cuprous xanthate (CuX) that resist ethanol removal [1]. This mechanistic difference confirms that dithiophosphates adsorb via a reversible physisorption/chemisorption equilibrium, while xanthates form irreversible surface precipitates. The adsorption of DTP persists up to pH 12, consistent with the wide flotation pH range of chalcocite [1].

Surface chemistry AFM Adsorption mechanism

High-Value Application Scenarios Where Potassium O,O-Dibutyl Dithiophosphate Delivers Differentiated Performance


Selective Copper-Lead Separation in Complex Polymetallic Sulfide Ores

In copper-lead bulk concentrates requiring subsequent selective separation, KDBDTP's superior metal ion affinity among phosphorus-based collectors [Section 3, Evidence 1] enables preferential adsorption on copper and lead sulfide surfaces while minimizing pyrite recovery due to reduced copper-activation sensitivity [Section 3, Evidence 5]. The compound's optimal flotation performance in alkaline pH regimes (pH 10–12) [Section 3, Evidence 4] aligns with standard lime-based pyrite depression strategies, making it a drop-in replacement for less selective xanthate-based reagent schemes in sequential Cu-Pb flotation circuits.

High-pH Zinc Recovery from Copper-Zinc Ores with Pyrite Penalty Constraints

For sphalerite flotation from ores where pyrite contamination in concentrate incurs smelter penalties, KDBDTP exploits the dibutyl dithiophosphate anion's demonstrated pH optimum at pH 10 [Section 3, Evidence 4] combined with the reversible adsorption morphology that prevents irreversible collector coating [Section 3, Evidence 6]. This enables high sphalerite recovery with fast flotation kinetics while allowing subsequent cleaning stages to remove inadvertently floated pyrite through selective depressant action.

Long-Campaign Flotation Operations Requiring Stable Reagent Supply

In remote or logistically constrained mining operations where reagent shipments are infrequent, the potassium salt's storage stability advantage over ammonium-based dithiophosphates [Section 3, Evidence 3] ensures >6 months of usable shelf life without degradation. The well-defined thermodynamic parameters of KDBDTP–metal complexes [Section 3, Evidence 2] also enable predictive modeling of collector dosage as seasonal pulp temperatures fluctuate, reducing costly empirical optimization downtime.

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